(2,3-dichlorophenyl)methanesulfonyl Chloride
Overview
Description
(2,3-Dichlorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5Cl3O2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2,3-dichlorophenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dichlorophenyl)methanesulfonyl chloride typically involves the reaction of 2,3-dichlorotoluene with chlorosulfonic acid. The reaction proceeds as follows:
Chlorosulfonation: 2,3-dichlorotoluene is reacted with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form (2,3-dichlorophenyl)methanesulfonamide or other related derivatives.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Products include sulfonamides and related derivatives.
Coupling: Products include biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
(2,3-Dichlorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2,3-dichlorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichlorophenyl)methanesulfonyl chloride: Similar structure but with chlorine atoms at the 3 and 5 positions.
(2,4-Dichlorophenyl)methanesulfonyl chloride: Chlorine atoms at the 2 and 4 positions.
Methanesulfonyl chloride: Lacks the dichlorophenyl ring and is a simpler sulfonyl chloride compound.
Uniqueness
(2,3-Dichlorophenyl)methanesulfonyl chloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to other dichlorophenylmethanesulfonyl chlorides.
Properties
IUPAC Name |
(2,3-dichlorophenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTSPJDUUYLVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466981 | |
Record name | (2,3-dichlorophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163295-69-0 | |
Record name | (2,3-dichlorophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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